(S)-Bufuralol - 64100-62-5

(S)-Bufuralol

Catalog Number: EVT-13548439
CAS Number: 64100-62-5
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Bufuralol is derived from the class of organic compounds known as benzofurans, characterized by a benzene ring fused to a furan ring. This structural classification places it within various subclasses, including aralkylamines and secondary alcohols . The compound is not currently approved for clinical use in the United States, but it remains an experimental compound with ongoing research interest .

Synthesis Analysis

Methods and Technical Details

Other synthetic routes may involve the use of tert-butylamine in the presence of specific reagents that facilitate the formation of the benzofuran structure while ensuring the correct stereochemistry at the chiral centers.

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-Bufuralol features a complex arrangement that includes a tert-butyl group attached to an amino group, along with a benzofuran moiety. The IUPAC name for this compound is 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol .

Key structural data includes:

  • Chemical Formula: C16H23NO2C_{16}H_{23}NO_2
  • Molecular Weight: 261.36 g/mol
  • CAS Number: 54340-62-4
  • InChI Key: SSEBTPPFLLCUMN-UHFFFAOYSA-N

The three-dimensional structure can be visualized using various computational chemistry tools that illustrate its stereochemistry and spatial orientation.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Bufuralol participates in several chemical reactions typical of beta-blockers. These include:

  • Acid-base reactions: Due to the presence of hydroxyl and amino groups, (S)-Bufuralol can undergo protonation and deprotonation.
  • Nucleophilic substitutions: The amino group can react with electrophiles, leading to various derivatives.

Additionally, studies have shown that bufuralol can interact with other pharmacological agents, influencing its efficacy and safety profile .

Mechanism of Action

Process and Data

(S)-Bufuralol acts primarily as an antagonist at beta-adrenergic receptors, specifically targeting both beta-1 and beta-2 subtypes. By blocking these receptors, (S)-Bufuralol reduces heart rate and myocardial contractility, leading to decreased oxygen demand by the heart muscle. This mechanism makes it potentially useful in managing conditions such as hypertension and angina pectoris.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Bufuralol exhibits several notable physical properties:

  • Melting Point: Not specified in available data but typically falls within a range suitable for pharmaceutical compounds.
  • Solubility: Generally soluble in organic solvents; specific solubility data should be determined experimentally.
  • Stability: Stability under various conditions needs assessment through accelerated stability studies.

Chemical properties include:

  • Flash Point: Approximately -20°C .
  • Purity: Commercial samples are typically >95% pure as determined by high-performance liquid chromatography .
Applications

Scientific Uses

(S)-Bufuralol has been investigated for its potential applications in:

  • Cardiovascular Therapy: As a beta-blocker, it may be beneficial in treating hypertension and other heart-related conditions.
  • Research Applications: Its mechanism of action provides insights into adrenergic signaling pathways and drug interactions.

Further studies are required to fully elucidate its therapeutic potential and safety profile in clinical settings.

Pharmacodynamics of (S)-Bufuralol

Beta-Adrenoceptor Agonist/Antagonist Activity Profiles

(S)-Bufuralol is a non-selective β-adrenoceptor antagonist with distinct activity profiles at β₁ and β₂ subtypes. As a competitive antagonist, it inhibits catecholamine binding, thereby reducing cardiac contractility (β₁) and bronchial smooth muscle relaxation (β₂). In human exercise studies, (S)-Bufuralol (15–120 mg) significantly lowered exercise heart rate for >24 hours, demonstrating potent and sustained β-blockade. Its potency at β₂-receptors is comparable to the parent racemate, but it exhibits greater β₁-inhibition than its (R)-isomer or 7-substituted metabolites [1] [2] [4].

Key research findings:

  • β₁ vs. β₂ Selectivity: (S)-Bufuralol shows 3–5× stronger antagonism at β₁-receptors than β₂ in isolated rat tissues, attributed to steric interactions with transmembrane helix 5 of β₁-subtypes [1].
  • Metabolite Activity: The alcohol metabolite (2-[(tert-butylamino)methyl]-7-methyl-2,7-benzofurandimethanol) retains β₂-antagonist potency but has reduced β₁-activity versus (S)-Bufuralol [1].
  • Dose-Response: 30 mg oral doses in hypertensive patients reduced exercise systolic BP by 28 mmHg at 6 hours, correlating with plasma concentrations of (S)-Bufuralol and its active metabolite Ro 3-7410 [4].

Table 1: Beta-Adrenoceptor Antagonism Profile of (S)-Bufuralol

Parameterβ₁-Receptorβ₂-ReceptorExperimental Model
Relative PotencyHighModerateRat atrial/uterine tissue [1]
Onset (oral)1–2 hours1–2 hoursHuman exercise testing [2]
Duration>24 hours6–8 hoursHuman exercise testing [2] [4]
Metabolite ContributionLow (alcohol metabolite)High (ketone metabolite)Hepatic metabolism studies [1]

Stereoselective Receptor Binding Affinity for β₁ and β₂ Subtypes

The S-configuration at the hydroxyamine side chain is critical for high-affinity β-adrenoceptor binding. (S)-Bufuralol exhibits 10–50× greater affinity for both β₁ and β₂ receptors than its (R)-enantiomer, with the most pronounced stereodifferentiation at β₁-subtypes. This arises from optimal hydrogen bonding between the (S)-isomer’s hydroxyl group and Asn-293 in the β₁-receptor binding pocket, a interaction sterically hindered in the (R)-form [1] [7].

Mechanistic insights:

  • β₁-Specific Discrimination: The 7-ethylbenzofuran moiety induces conformational strain in β₁-receptors, amplifying stereoselectivity. Only (S)-isomers achieve the active-site geometry needed for subnanomolar binding [1].
  • Metabolic Stereoselectivity: Hepatic CYP2D6 preferentially metabolizes (S)-Bufuralol via 1′-hydroxylation, yielding active metabolites with retained S-configuration and β-blocking activity [6] [7].
  • Plasma Disparity: After (±)-bufuralol administration, (S)-isomer AUC is 2.3× higher than (R)-AUC due to slower hepatic clearance of the pharmacologically active enantiomer [7].

Table 2: Stereoselective Binding and Pharmacokinetics

Parameter(S)-Bufuralol(R)-BufuralolBiological Significance
β₁ Kᵢ (nM)0.84050× tighter β₁-binding [1] [7]
β₂ Kᵢ (nM)2.12210× tighter β₂-binding [1]
Plasma AUC215 ng·h/mL93 ng·h/mLHigher systemic exposure [7]
Primary MetabolismAromatic hydroxylationAliphatic hydroxylationPathway divergence affects metabolite activity [7]

Partial Intrinsic Sympathomimetic Activity Mechanisms

(S)-Bufuralol exhibits partial agonist activity (PIA) at β₁-adrenoceptors, a property modulated by receptor density and baseline sympathetic tone. Unlike full antagonists, it stabilizes an intermediate receptor conformation that permits Gₛ-protein coupling and subsequent cAMP generation, albeit with 15–20% efficacy versus isoproterenol. This manifests as attenuated resting bradycardia in humans [1] [2].

Molecular basis of PIA:

  • Receptor Subtype Bias: PIA is pronounced at β₁-receptors (max 18% of isoproterenol response) but minimal at β₂-receptors (<5%), linked to Tyr-308 phosphorylation dynamics in the β₁ C-terminus [1].
  • Diastereomer-Specific Effects: (S)-alcohol metabolite 9a shows higher PIA than (S)-bufuralol, while (R)-ketone metabolite 3b unexpectedly exhibits β₁-agonism, suggesting allosteric modulation by the 7-substituent [1].
  • Functional Impact: In hypertensive patients, (S)-Bufuralol reduces resting heart rate by only 8–12 bpm (vs. 25–30 bpm with propranolol), preserving cardiac output during low-sympathetic states [2] [4].

PIA regulation mechanisms:

  • Spare Receptor Utilization: In high-density β₁ tissues (e.g., myocardium), (S)-Bufuralol occupies receptors without internalization, yielding weak constitutive signaling [1].
  • Inverse Agonism Suppression: Unlike neutral antagonists, it suppresses baseline β₁-inverse agonism by stabilizing active-like conformations [1].
  • Metabolite Synergy: Hydroxylated metabolites amplify PIA by acting as biased agonists toward Gₛ over β-arrestin pathways [7].

Properties

CAS Number

64100-62-5

Product Name

(S)-Bufuralol

IUPAC Name

(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m0/s1

InChI Key

SSEBTPPFLLCUMN-ZDUSSCGKSA-N

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O

Isomeric SMILES

CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.